![molecular formula C27H35FO7 B11831960 (4aS,6aS,7R,9aS,9bS,11S)-7-(2-acetoxyacetyl)-11-fluoro-4a,6a-dimethyl-2-oxo-2,3,4,4a,5a,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl butyrate](/img/structure/B11831960.png)
(4aS,6aS,7R,9aS,9bS,11S)-7-(2-acetoxyacetyl)-11-fluoro-4a,6a-dimethyl-2-oxo-2,3,4,4a,5a,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4aS,6aS,7R,9aS,9bS,11S)-7-(2-acetoxyacetyl)-11-fluoro-4a,6a-dimethyl-2-oxo-2,3,4,4a,5a,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl butyrate” is a complex organic molecule with a unique structure. This compound features multiple chiral centers, fluorine substitution, and an oxirane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[1,2]phenanthro[4,4a-b]oxiren core, fluorination, and acetoxyacetylation. Each step requires specific reagents and conditions, such as:
Formation of the core structure: This may involve cyclization reactions using catalysts like Lewis acids.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Acetoxyacetylation: This step involves the reaction of the intermediate with acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring may yield a diol, while reduction of the ketone group results in an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atom and oxirane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (4aS,6aS,7R,9aS,9bS,11S)-7-(2-hydroxyacetyl)-11-fluoro-4a,6a-dimethyl-2-oxo-2,3,4,4a,5a,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl butyrate
- (4aS,6aS,7R,9aS,9bS,11S)-7-(2-acetoxyacetyl)-11-chloro-4a,6a-dimethyl-2-oxo-2,3,4,4a,5a,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl butyrate
Uniqueness
The presence of the fluorine atom and the specific arrangement of functional groups make this compound unique
Properties
Molecular Formula |
C27H35FO7 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[(2S,8S,10S,11S,14R,15S)-14-(2-acetyloxyacetyl)-8-fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] butanoate |
InChI |
InChI=1S/C27H35FO7/c1-5-6-23(32)35-26(21(31)14-33-15(2)29)10-8-17-18-12-20(28)19-11-16(30)7-9-24(19,3)27(18)22(34-27)13-25(17,26)4/h11,17-18,20,22H,5-10,12-14H2,1-4H3/t17-,18-,20-,22?,24-,25-,26-,27?/m0/s1 |
InChI Key |
PPMLNXRIYTZUBG-RVHYNSEKSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC3C4([C@H]2C[C@@H](C5=CC(=O)CC[C@@]54C)F)O3)C)C(=O)COC(=O)C |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC3C4(C2CC(C5=CC(=O)CCC54C)F)O3)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


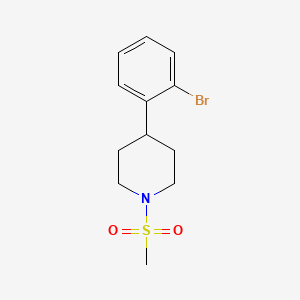
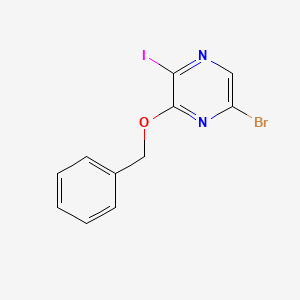
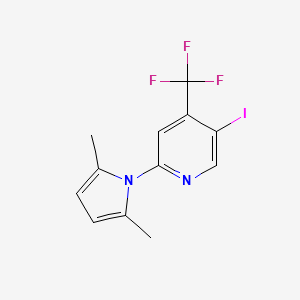
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)
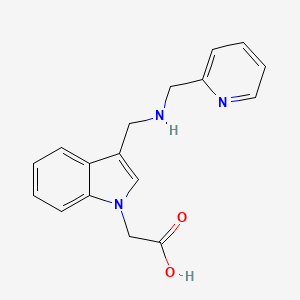
![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
![3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11831914.png)
![(1r,4r)-4-((1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)cyclohexanol](/img/structure/B11831915.png)

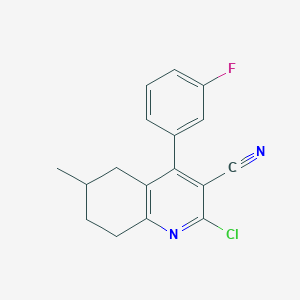
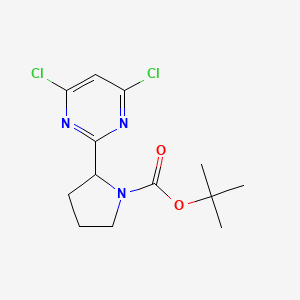
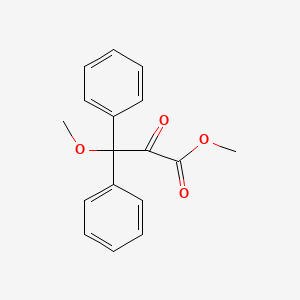

![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)
